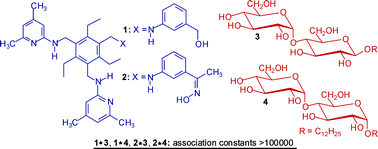Highly effective receptors showing di- vs. monosaccharide preference†
Organic & Biomolecular Chemistry Pub Date: 2008-03-14 DOI: 10.1039/B719212F
Abstract
Receptors 1 and 2, incorporating two heterocyclic recognition units as well as oxime- or hydroxymethyl-based hydrogen-bonding sites, were prepared, and their binding properties toward neutral


Recommended Literature
- [1] Efficient palladium-catalyzed synthesis of substituted indoles employing a new (silanyloxyphenyl)phosphine ligand†
- [2] CVD-grown TiO2 particles as light scattering structures in dye-sensitized solar cells†
- [3] An automated optofluidic biosensor platform combining interferometric sensors and injection moulded microfluidics†
- [4] Flexible synthesis of Au@Pd core–shell mesoporous nanoflowers for efficient methanol oxidation†
- [5] Palladium–NHC complexes do catalyse the diboration of alkenes: mechanistic insights†
- [6] Biomimetic nanopore for sensitive and selective detection of Hg(ii) in conjunction with single-walled carbon nanotubes†
- [7] Efficient gene and siRNA delivery with cationic polyphosphoramide with amino moieties in the main chain
- [8] Synergistic effect of Ti3+ doping and facet regulation over Ti3+-doped TiO2 nanosheets with enhanced photoreactivity†
- [9] The spinning disk reactor: an example of a process intensification technology for polymers and particles
- [10] Analysis of hydrogen sulfide gas from a pharmaceutical drug formulation by cryofocused headspace gas chromatography










